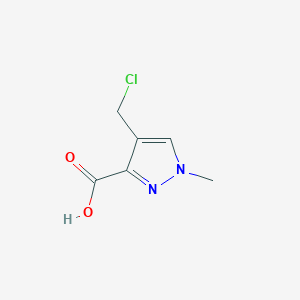![molecular formula C15H14FNO2 B2491024 2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 853727-00-1](/img/structure/B2491024.png)
2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol, also known as EFIM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EFIM is a yellow powder that is soluble in organic solvents and is commonly used in laboratory experiments to study its mechanism of action and biochemical effects.
科学的研究の応用
Synthesis and Characterization
The compound “2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol” can be synthesized from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol . The structural elucidation of the compound can be performed by 1H, 13C NMR, TGA, FTIR, and GPC systems .
Optical Properties
The optical properties of the compound and its thin films can be analyzed using UV–Vis spectroscopy . The band gap (Eg) values of the compound and its thin films were obtained as 2.224 and 1.404 eV, respectively .
Morphological Properties
The morphological properties of the compound can be analyzed using atomic force microscopy . The surface roughness values and the average roughness were attained to be 8.28 nm and 46.63 nm for the compound and its thin films, respectively .
Antioxidant Properties
The compound has been found to have effective reducing antioxidant potentials and radical scavenging activities . The antioxidant activities were investigated using in vitro FRAP, CUPRAC, DPPH, and ABTS methods .
Applications in Organic Solar Cells
Schiff-base derivatives, like this compound, have been studied in divergent areas such as organic solar cells due to their non-linear optical, electronic, and electrochemical properties .
Applications in Detectors
Schiff-base derivatives are also used in detectors due to their unique properties .
Applications in Photovoltaic Devices
Schiff-base derivatives are used in photovoltaic devices .
Applications in Pharmaceutical and Medical Field
Schiff-bases constitute a significant class of compounds used in the pharmaceutical and medical field . The polymerization of Schiff-bases increases their fields of application .
特性
IUPAC Name |
2-ethoxy-6-[(3-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOQJNKRLJTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)



![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)


![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)


![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)
